1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” is a compound with the empirical formula C18H16N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which readily forms pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the SMILES stringO=C (OC)C1=CC (C2=CC=CC=C2)=NN1CC3=CC=CC=C3
. This indicates the presence of a carboxylic acid group attached to the pyrazole ring, which also carries benzyl and phenyl substituents . Chemical Reactions Analysis
Pyrazole derivatives, including “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . Its empirical formula is C18H16N2O2, and its molecular weight is 292.33 .Scientific Research Applications
Peptide Analogs and Precursors
Pyrazole derivatives are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams. This is due to their involvement in aza-type Michael addition reactions .
Anti-Cancer Activity
Some pyrazole derivatives have shown inhibitory potential on cell growth in human breast adenocarcinoma MCF7 cell line .
Synthesis of Pyrazoloquinolines
The reaction of 5-aminopyrazoles with halogen derivatives of aromatic carboxylic acids is important for synthesizing pyrazoloquinolines that are substituted at specific positions .
Catalysis
Pyrazole derivatives have been synthesized using various catalysts, such as Nano-ZnO, which aids in regioselective synthesis processes .
Pharmaceutical Research
Pyrazole compounds are available for scientific research, indicating their importance in pharmaceutical studies and drug development .
Apoptosis Induction
Certain synthesized pyrazole derivatives have been discussed for their mechanism in inducing apoptosis through DNA damage and affecting cell cycle phases .
Safety And Hazards
Future Directions
Pyrazoles, including “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new strategies to synthesize these valuable structures and exploring their potential applications in various fields of science .
properties
IUPAC Name |
1-benzyl-5-methyl-3-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZTJWOSKGABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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